3-Amino-4-chlorobenzenesulfonic acid
Overview
Description
3-Amino-4-chlorobenzenesulfonic acid (CAS: 98-36-2) is a compound used for research and development . It is also known by other names such as 2-Chloroaniline-5-sulfonic acid . The compound appears as a pinkish to beige-light brown crystalline powder .
Synthesis Analysis
This compound can be synthesized from 4-nitroaniline and sulfuric acid, followed by reduction with iron powder or zinc in the presence of hydrochloric acid. The product can be purified by recrystallization from water.Molecular Structure Analysis
The molecular formula of this compound is C6H6ClNO3S . Its molecular weight is 207.63 .Chemical Reactions Analysis
This compound is employed in chemical research and laboratory settings as a reagent or catalyst in various reactions. It can participate in substitution reactions, condensation reactions, and other organic transformations .Physical and Chemical Properties Analysis
The compound has a molecular weight of 207.63 . It is a pinkish to beige-light brown crystalline powder .Scientific Research Applications
Crystal and Molecular Structures
- Research has been conducted on the crystal and molecular structures of compounds related to 3-Amino-4-chlorobenzenesulfonic acid, such as 3-amino-4-hydroxy benzenesulfonamide. These studies, including X-ray diffraction and quantum-chemical study of tautomerism, are crucial for understanding the properties and potential applications of these compounds (Kovalchukova et al., 2013).
Synthesis and Material Science
- The compound has been used in the synthesis of various materials. For example, its derivatives have been employed in the preparation of magnetic solid acid catalysts for the synthesis of imidazoles under ultrasound irradiation (Safari & Zarnegar, 2013).
- In another study, 4-Chlorobenzenesulfonate, a related compound, was intercalated between layers of zinc–aluminum layered double hydroxides, demonstrating its potential in creating novel hybrid materials (Lakraimi et al., 2006).
Analytical Chemistry Applications
- This compound and its derivatives have been used in developing chromogenic systems for biochemical assays, such as the enzymatic assay of uric acid in serum and urine (Fossati & Prencipe, 2010).
Organic Synthesis
- The compound has played a role in organic synthesis, such as in the paired electrochemical synthesis of new organosulfone derivatives (Nematollahi & Varmaghani, 2008).
Corrosion Inhibition
- Derivatives of this compound have been studied for their ability to inhibit corrosion of metals, highlighting their potential use in industrial applications (Bentiss et al., 2009).
Environmental Applications
- Electrochemical degradation studies have been conducted on compounds similar to this compound, indicating its potential application in environmental remediation (Pacheco et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 3-Amino-4-chlorobenzenesulfonic acid involves a series of chemical reactions. The compound is obtained from 4-chloro-3-nitrobenzenesulfonic acid by reduction . The benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HCl. Then, the benzenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid .
Biochemical Pathways
It’s known that the compound is used for the production of azo dyes , which suggests it may be involved in the biochemical pathways related to dye synthesis and coloration.
Result of Action
It’s known that the compound can cause skin and eye irritation , suggesting it may have cytotoxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Protective equipment should be worn when handling the compound, and adequate ventilation should be ensured .
Properties
IUPAC Name |
3-amino-4-chlorobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQRCFRVWZHIPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059170 | |
Record name | Benzenesulfonic acid, 3-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-36-2 | |
Record name | 3-Amino-4-chlorobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorometanilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-chlorobenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59702 | |
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Record name | 3-Amino-4-chlorobenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenesulfonic acid, 3-amino-4-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 3-amino-4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-chlorobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLOROMETANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MB9E88J9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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